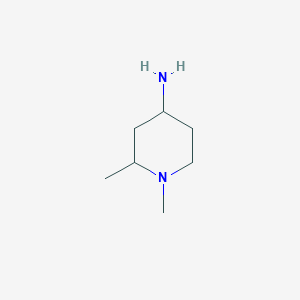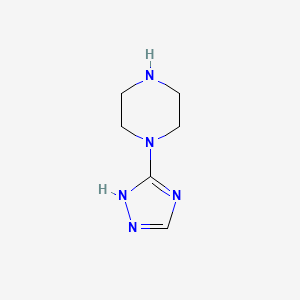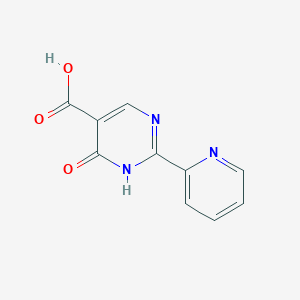
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
The compound of interest, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, is a multifaceted molecule that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is structurally related to several heterocyclic compounds that have been synthesized and studied for their potential applications in different fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in several studies. For instance, the synthesis of metal-organic frameworks using 4-hydroxypyridine-2,6-dicarboxylic acid ligands has been achieved through self-assembly under hydrothermal conditions, leading to novel coordination polymers with varying dimensionalities and coordination modes . Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates has been reported, providing a scaffold for further functionalization into a variety of pyridin-3-ylisoxazoles . Furthermore, a library of fused pyridine-4-carboxylic acids has been generated through Combes-type reactions, demonstrating the versatility of pyrimidine derivatives in combinatorial chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can significantly influence their properties and reactivity. For example, the stereochemical and supramolecular effects of hydroxyl groups in the metal-organic frameworks mentioned earlier result in dramatic structural changes, ranging from one-dimensional to three-dimensional frameworks . The X-ray crystal structures of certain pyrimidine derivatives have also been reported, providing insights into their molecular conformations and packing in the solid state .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including covalent hydration, which has been observed in pyrimidine-5-carboxylic acids at specific positions on the ring . Suzuki cross-coupling reactions have been employed to synthesize heteroarylpyrimidines, demonstrating the reactivity of pyrimidine boronic acids with different halides . The reactivity of these compounds extends to the formation of hydroxyimino derivatives, which have been evaluated for their antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structures. For instance, the diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid have been analyzed in relation to their structure . The synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-amino-4-hydroxyl-6-methylpyrimidine showcases the transformation of physical properties through chemical modification . Additionally, the structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine has been elucidated, revealing the influence of hydrogen bonding on the packing of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and its derivatives have been utilized in the synthesis of complex organic compounds. For instance, specific reactions with pentaphenylantimony have been studied to form various bis(tetraphenylantimony) derivatives. These reactions exhibit unique structural features, which have been explored through X-ray diffraction analysis (Gubanova et al., 2020).
Library of Fused Pyridine-Carboxylic Acids
A library of fused pyridine-carboxylic acids, including pyridopyrimidines, was generated via Combes-type reactions. These libraries were created using acyl pyruvates and electron-rich amino heterocycles, followed by hydrolysis. Such libraries are crucial for combinatorial chemistry and can undergo various transformations, including amide coupling and esterification (Volochnyuk et al., 2010).
Crystallography and Cocrystal Design
Research on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids has highlighted the significance of hydrogen bonding and structural arrangement in crystallography. These studies aid in understanding molecular recognition and intermolecular interactions in solid-state chemistry (Rajam et al., 2018).
Synthesis of Novel Heterocyclic Compounds
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid derivatives have been used in the synthesis of new heterocyclic compounds, such as oxadiazole derivatives. These compounds are expected to exhibit significant biological activity, highlighting the compound's role in medicinal chemistry (Kumar & Mashelker, 2007).
Spectroscopic and Photoinduced CO-Release Studies
In the field of inorganic chemistry, derivatives of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid have been used in the synthesis of ruthenium(II) dicarbonyl complexes. These complexes, characterized through IR, NMR spectroscopy, and mass spectrometry, have potential applications in biosensing and biomedical applications due to their photoinduced CO-release properties (Bischof et al., 2013).
Safety And Hazards
Zukünftige Richtungen
The compound and its derivatives have shown potential biological activities. For instance, some derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro , indicating that they might be developed into novel anti-fibrotic drugs .
Eigenschaften
IUPAC Name |
6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAYTYRVOIVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615565 | |
| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid | |
CAS RN |
56406-45-2 | |
| Record name | 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)


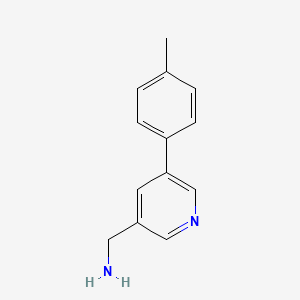
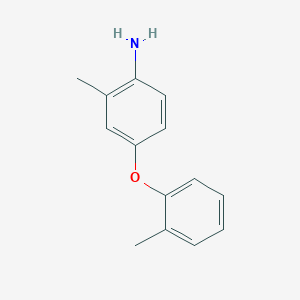

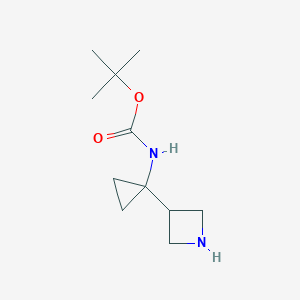
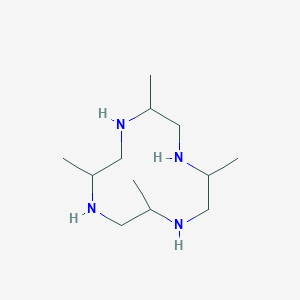
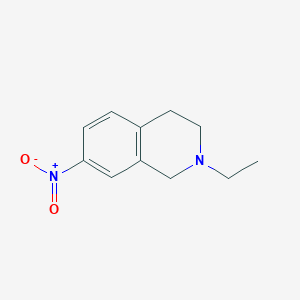
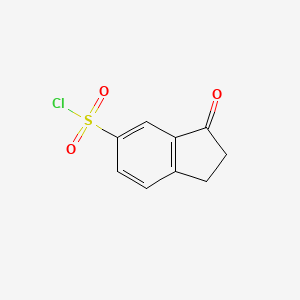

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)
